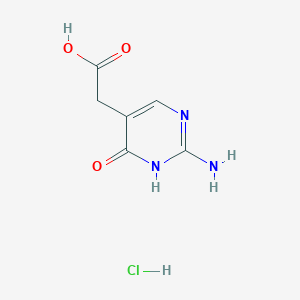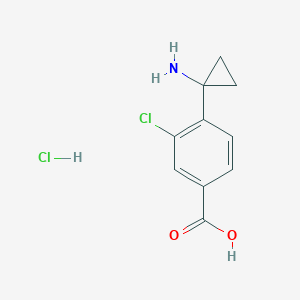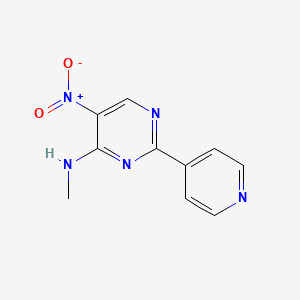
2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride is a derivative of nitrofurantoin, widely recognized for its antimicrobial properties. This compound, with the molecular formula C6H8ClN3O3 and a molecular weight of 205
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride typically involves the fusion of 2-amino-4,6-dichloropyrimidine with various amines in the presence of triethylamine . This reaction is conducted under solvent-free conditions at temperatures ranging from 80 to 90°C . The reaction progress is monitored using thin-layer chromatography (TLC) with a solvent system comprising hexane and ethyl acetate .
Industrial Production Methods
Industrial production methods for this compound often involve bulk custom synthesis, sourcing, and procurement . These methods ensure the availability of the compound in large quantities for various applications.
Chemical Reactions Analysis
Types of Reactions
2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride undergoes several types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions
Common reagents used in these reactions include aqueous titanium(III) chloride solution for reduction reactions . The conditions for these reactions vary depending on the desired product and the specific reaction being conducted.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, the reduction of o-nitrostyrenes using aqueous titanium(III) chloride solution at ambient temperature yields indoles .
Scientific Research Applications
2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used in the synthesis of various heterocyclic compounds.
Biology: It serves as a potent β-glucuronidase inhibitor, which is significant in the study of pathological conditions such as colon cancer and renal diseases.
Medicine: As a derivative of nitrofurantoin, it is widely used for its antimicrobial properties.
Industry: It is utilized in the bulk manufacturing of antimicrobial agents.
Mechanism of Action
The mechanism of action of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride involves its interaction with molecular targets and pathways. As a β-glucuronidase inhibitor, it binds to the enzyme’s active site, preventing the hydrolysis of glucuronides . This inhibition is crucial in reducing the activity of β-glucuronidase, which is associated with various pathological conditions .
Comparison with Similar Compounds
Similar Compounds
2-Amino-4,6-dichloropyrimidine: A precursor in the synthesis of 2-(2-Amino-4-hydroxypyrimidin-5-yl)acetic acid hydrochloride.
Nitrofurantoin: The parent compound from which this compound is derived.
Uniqueness
This compound is unique due to its dual role as an antimicrobial agent and a β-glucuronidase inhibitor . This dual functionality makes it a valuable compound in both medical and industrial applications.
Properties
IUPAC Name |
2-(2-amino-6-oxo-1H-pyrimidin-5-yl)acetic acid;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O3.ClH/c7-6-8-2-3(1-4(10)11)5(12)9-6;/h2H,1H2,(H,10,11)(H3,7,8,9,12);1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OYTPQHANLXAUIZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=O)NC(=N1)N)CC(=O)O.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H8ClN3O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
205.60 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N'-[(4-chlorophenyl)methyl]-N-{2-[4-(4-methoxyphenyl)piperazin-1-yl]ethyl}ethanediamide](/img/structure/B2607603.png)


![N-[2-(3,4-dimethoxyphenyl)ethyl]-1-[6-(4-ethylphenoxy)pyrimidin-4-yl]piperidine-4-carboxamide](/img/structure/B2607611.png)


![2-[(2-Oxo-2-piperidin-1-ylethyl)-prop-2-ynylamino]acetonitrile](/img/structure/B2607614.png)
![5-acetamido-N-(thiophen-2-ylmethyl)pyrazolo[1,5-a]pyridine-3-carboxamide](/img/structure/B2607615.png)


![1-(4-fluorophenyl)-N-[3-(2-oxopiperidin-1-yl)phenyl]cyclopropane-1-carboxamide](/img/structure/B2607620.png)
![N-(2-fluorophenyl)-2-[7-(4-methoxyphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-3-yl]acetamide](/img/structure/B2607623.png)

![7-[(3-bromophenyl)methyl]-8-{[(2Z)-3-chlorobut-2-en-1-yl]sulfanyl}-3-methyl-2,3,6,7-tetrahydro-1H-purine-2,6-dione](/img/structure/B2607625.png)
